Dipropan-2-yl acetylphosphonate
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Overview
Description
Dipropan-2-yl acetylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropan-2-yl acetylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of isopropanol with phosphorus trichloride in the presence of a catalyst. The reaction proceeds as follows:
3(CH3)2CHOH+PCl3→[(CH3)2CHO]2POH+2HCl+(CH3)2CHCl
The reaction mixture is then subjected to distillation to obtain the pure product .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous feeding of isopropanol and phosphorus trichloride into a reaction vessel. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The crude product is further purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl acetylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents like sodium hypochlorite to form active intermediates.
Substitution: The compound can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO) is commonly used as an oxidizing agent.
Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of phosphonyl chloride intermediates.
Substitution: Substitution reactions can yield various phosphonate derivatives depending on the reagents used.
Scientific Research Applications
Dipropan-2-yl acetylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of dipropan-2-yl acetylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl phosphite
- Diisopropyl tartrate
- Phosphonic acid, bis(1-methylethyl) ester
Uniqueness
Dipropan-2-yl acetylphosphonate is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
20526-22-1 |
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Molecular Formula |
C8H17O4P |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
1-di(propan-2-yloxy)phosphorylethanone |
InChI |
InChI=1S/C8H17O4P/c1-6(2)11-13(10,8(5)9)12-7(3)4/h6-7H,1-5H3 |
InChI Key |
KPJDQLAWUILHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(=O)C)OC(C)C |
Origin of Product |
United States |
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